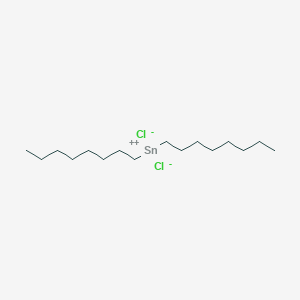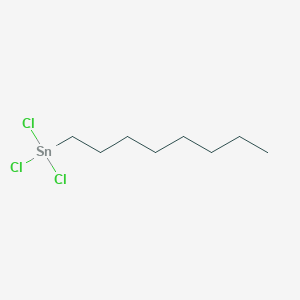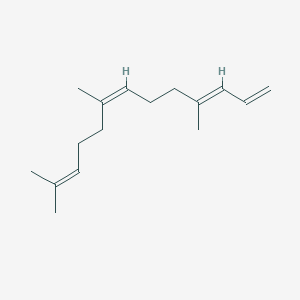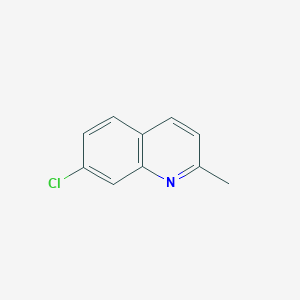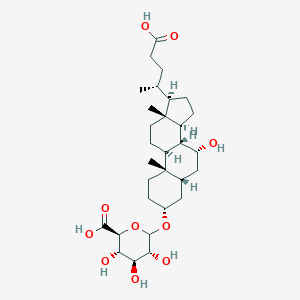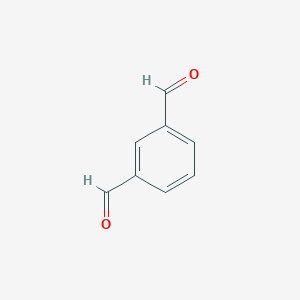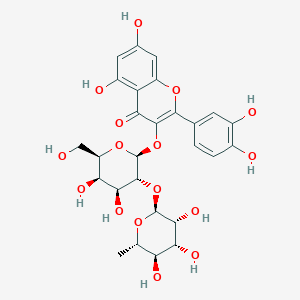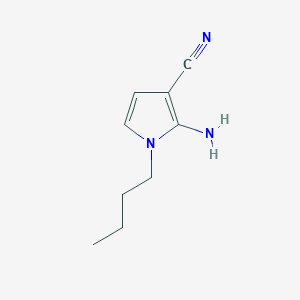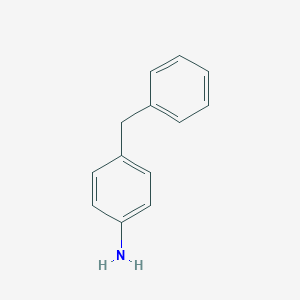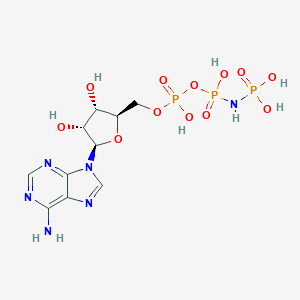![molecular formula C9H7NOS2 B049677 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone CAS No. 121942-10-7](/img/structure/B49677.png)
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone, also known as benzothiazole ketone, is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound has a unique structure that makes it an interesting target for synthesis and investigation. In
Mechanism Of Action
The mechanism of action of 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone is not fully understood. However, it has been proposed that the compound induces cell death in cancer cells by activating the caspase pathway. It has also been suggested that the compound inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical And Physiological Effects
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In vivo studies have shown that the compound can reduce tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone. One direction is to further investigate its mechanism of action in cancer cells. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved properties.
Scientific Research Applications
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been reported to possess antibacterial, antifungal, and antiviral properties.
properties
CAS RN |
121942-10-7 |
|---|---|
Product Name |
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone |
Molecular Formula |
C9H7NOS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
1-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H7NOS2/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12) |
InChI Key |
IBSFHEGRYPCUIA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=S)N2 |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=S)N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
